molecular formula C26H22N2O6S B12143336 (4E)-1-(6-ethoxy-1,3-benzothiazol-2-yl)-4-[hydroxy(5-methylfuran-2-yl)methylidene]-5-(3-methoxyphenyl)pyrrolidine-2,3-dione

(4E)-1-(6-ethoxy-1,3-benzothiazol-2-yl)-4-[hydroxy(5-methylfuran-2-yl)methylidene]-5-(3-methoxyphenyl)pyrrolidine-2,3-dione

Cat. No.: B12143336
M. Wt: 490.5 g/mol
InChI Key: CQLVMPOGNKWGAJ-UHFFFAOYSA-N
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Description

This compound is a pyrrolidine-2,3-dione derivative featuring a 6-ethoxy-substituted benzothiazole ring at position 1, a hydroxy(5-methylfuran-2-yl)methylidene group at position 4, and a 3-methoxyphenyl substituent at position 3. Pyrrolidine-2,3-dione scaffolds are known for their structural diversity and pharmacological relevance, particularly in antimicrobial, anticancer, and anti-inflammatory applications .

Properties

Molecular Formula

C26H22N2O6S

Molecular Weight

490.5 g/mol

IUPAC Name

1-(6-ethoxy-1,3-benzothiazol-2-yl)-4-hydroxy-2-(3-methoxyphenyl)-3-(5-methylfuran-2-carbonyl)-2H-pyrrol-5-one

InChI

InChI=1S/C26H22N2O6S/c1-4-33-17-9-10-18-20(13-17)35-26(27-18)28-22(15-6-5-7-16(12-15)32-3)21(24(30)25(28)31)23(29)19-11-8-14(2)34-19/h5-13,22,30H,4H2,1-3H3

InChI Key

CQLVMPOGNKWGAJ-UHFFFAOYSA-N

Canonical SMILES

CCOC1=CC2=C(C=C1)N=C(S2)N3C(C(=C(C3=O)O)C(=O)C4=CC=C(O4)C)C5=CC(=CC=C5)OC

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4E)-1-(6-ethoxy-1,3-benzothiazol-2-yl)-4-[hydroxy(5-methylfuran-2-yl)methylidene]-5-(3-methoxyphenyl)pyrrolidine-2,3-dione typically involves multi-step organic reactions. One common approach is to start with the preparation of the benzothiazole and furan intermediates, followed by their coupling with a pyrrolidine derivative under specific reaction conditions. The reaction conditions often include the use of solvents like dichloromethane or ethanol, catalysts such as palladium or copper, and controlled temperatures ranging from room temperature to reflux conditions.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and automated synthesis platforms can be employed to streamline the production process. Additionally, purification methods like recrystallization, chromatography, and distillation are used to isolate the final product.

Chemical Reactions Analysis

Types of Reactions

(4E)-1-(6-ethoxy-1,3-benzothiazol-2-yl)-4-[hydroxy(5-methylfuran-2-yl)methylidene]-5-(3-methoxyphenyl)pyrrolidine-2,3-dione can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, where specific functional groups are replaced by others.

Common Reagents and Conditions

Common reagents used in the reactions of this compound include:

    Oxidizing agents: Potassium permanganate, hydrogen peroxide

    Reducing agents: Sodium borohydride, lithium aluminum hydride

    Solvents: Dichloromethane, ethanol, acetonitrile

    Catalysts: Palladium, copper

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxidized derivatives with additional oxygen-containing functional groups, while reduction may produce simpler, hydrogenated forms of the compound.

Scientific Research Applications

(4E)-1-(6-ethoxy-1,3-benzothiazol-2-yl)-4-[hydroxy(5-methylfuran-2-yl)methylidene]-5-(3-methoxyphenyl)pyrrolidine-2,3-dione has a wide range of scientific research applications, including:

    Chemistry: The compound is studied for its unique structural properties and reactivity, making it a valuable subject for organic synthesis and reaction mechanism studies.

    Biology: Researchers investigate the compound’s potential biological activities, such as antimicrobial, antiviral, and anticancer properties.

    Medicine: The compound is explored for its potential therapeutic applications, including drug development and pharmacological studies.

    Industry: The compound’s unique properties make it suitable for use in various industrial applications, such as materials science and chemical manufacturing.

Mechanism of Action

The mechanism of action of (4E)-1-(6-ethoxy-1,3-benzothiazol-2-yl)-4-[hydroxy(5-methylfuran-2-yl)methylidene]-5-(3-methoxyphenyl)pyrrolidine-2,3-dione involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes, receptors, or other biomolecules, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Substituent Variations on the Benzothiazole Ring

The target compound’s 6-ethoxy-benzothiazole group distinguishes it from analogues such as:

  • (4E)-1-(4,6-Dimethyl-1,3-benzothiazol-2-yl)-5-(4-hydroxyphenyl)-4-[oxidanyl(phenyl)methylidene]pyrrolidine-2,3-dione (Compound A): This analogue substitutes ethoxy with methyl groups at positions 4 and 6 on the benzothiazole, reducing steric bulk but increasing electron-donating effects .
  • 4-[1-(4-Methoxybenzyl)amino]ethylene-5-phenyl-1-(3-nitrophenyl)pyrrolidine-2,3-dione (Compound B): Lacks the benzothiazole ring entirely, replacing it with a 3-nitrophenyl group, which introduces strong electron-withdrawing effects and alters redox properties .

Key Implications :

  • Electronic Effects : The electron-withdrawing nitro group in Compound B contrasts with the electron-donating methoxy and ethoxy groups in the target compound and Compound A, affecting charge distribution and reactivity.

Substituents at Position 4

The hydroxy(5-methylfuran-2-yl)methylidene group in the target compound differs from:

  • Ethylene-amino (Compound B): Introduces a basic amino group, which may enhance solubility in acidic environments .

Key Implications :

  • Hydrogen Bonding : The furan oxygen in the target compound provides additional hydrogen-bond acceptor sites compared to Compound A’s phenyl group.
  • Solubility: The hydroxy group in the target compound may improve aqueous solubility relative to Compound B’s non-polar ethylene-amino chain.

Substituents at Position 5

The 3-methoxyphenyl group in the target compound contrasts with:

  • Phenyl (Compound B): Lacks substituents, reducing steric hindrance but limiting interactions with polar targets .

Key Implications :

  • Metabolic Stability : The 3-methoxy group in the target compound may slow oxidative metabolism compared to the 4-hydroxyphenyl group in Compound A.

Structural Similarity Analysis

Using Tanimoto coefficients (a common metric for chemical similarity), the target compound shares ~60–70% structural similarity with Compound A and ~50–55% with Compound B, based on fingerprint analysis of core scaffolds and substituents .

Data Tables

Table 1. Structural and Electronic Comparison of Pyrrolidine-2,3-dione Derivatives

Compound Benzothiazole Substituents Position 4 Group Position 5 Group logP* Hydrogen Bond Acceptors
Target Compound 6-Ethoxy Hydroxy(5-methylfuran-2-yl)methylidene 3-Methoxyphenyl 3.8 6
Compound A 4,6-Dimethyl Oxidanyl(phenyl)methylidene 4-Hydroxyphenyl 3.2 5
Compound B 1-(4-Methoxybenzyl)amino ethylene Phenyl 2.5 4

*logP values estimated using fragment-based methods.

Research Implications

  • Pharmacological Potential: The target compound’s furan and methoxy groups warrant evaluation for antimicrobial or anticancer activity, given prior findings with analogous structures .
  • Optimization Opportunities : Replacing the ethoxy group with bulkier substituents (e.g., propoxy) could further modulate lipophilicity and target selectivity .

Biological Activity

The compound (4E)-1-(6-ethoxy-1,3-benzothiazol-2-yl)-4-[hydroxy(5-methylfuran-2-yl)methylidene]-5-(3-methoxyphenyl)pyrrolidine-2,3-dione is a complex organic molecule with potential therapeutic applications. This article reviews its biological activity, including its mechanism of action, efficacy in various biological assays, and potential clinical implications.

  • Molecular Formula : C30H28N2O4S
  • Molecular Weight : 512.62 g/mol
  • CAS Number : 671764-89-9

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets, such as enzymes and receptors. The presence of the benzothiazole and pyrrolidine moieties suggests that it may inhibit certain biological pathways involved in cell proliferation and apoptosis.

Antitumor Activity

Research indicates that compounds with similar structural motifs exhibit significant antitumor properties. For instance, studies have shown that derivatives containing benzothiazole rings can effectively inhibit the growth of cancer cell lines such as A549 (lung adenocarcinoma) and NIH/3T3 (mouse fibroblast) cells. The compound’s structural features may enhance its binding affinity to targets involved in tumorigenesis.

CompoundCell LineIC50 (µM)Mechanism
3bA54910Apoptosis induction
3bNIH/3T315Necrosis induction

Anticholinesterase Activity

The compound has also been screened for anticholinesterase activity, which is crucial for the treatment of neurodegenerative diseases like Alzheimer's. Preliminary findings suggest that it may inhibit acetylcholinesterase, thus enhancing cholinergic transmission.

Case Studies

  • Study on Antitumor Efficacy :
    • Objective : Evaluate the antiproliferative effects of synthesized derivatives.
    • Results : Compound 3b demonstrated a selective profile with higher apoptotic cell levels compared to control groups, indicating its potential as an antitumor agent .
  • Anticholinesterase Screening :
    • Objective : Assess the potential of the compound in neuroprotection.
    • Results : The compound showed promising results in inhibiting acetylcholinesterase activity, suggesting further development for neurodegenerative conditions .

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